molecular formula C15H14BrN3O3S B2539400 4-bromo-3-ethoxy-N-(1H-indazol-7-yl)benzenesulfonamide CAS No. 873676-09-6

4-bromo-3-ethoxy-N-(1H-indazol-7-yl)benzenesulfonamide

Cat. No.: B2539400
CAS No.: 873676-09-6
M. Wt: 396.26
InChI Key: HGULXIYIPSUFIJ-UHFFFAOYSA-N
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Description

4-Bromo-3-ethoxy-N-(1H-indazol-7-yl)benzenesulfonamide is a benzenesulfonamide derivative featuring a bromo substituent at position 4, an ethoxy group at position 3 on the benzene ring, and a sulfonamide linkage to the 7-position of a 1H-indazole moiety. This compound’s structure combines electron-withdrawing (bromo) and electron-donating (ethoxy) groups, which may influence its physicochemical properties, such as solubility, lipophilicity, and receptor-binding affinity. The indazole group, a bicyclic heteroaromatic system, is often utilized in medicinal chemistry due to its ability to mimic purine bases and participate in hydrogen bonding .

Properties

IUPAC Name

4-bromo-3-ethoxy-N-(1H-indazol-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O3S/c1-2-22-14-8-11(6-7-12(14)16)23(20,21)19-13-5-3-4-10-9-17-18-15(10)13/h3-9,19H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGULXIYIPSUFIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC3=C2NN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The synthesis of 4-bromo-3-ethoxy-N-(1H-indazol-7-yl)benzenesulfonamide requires a convergent approach involving two primary components:

  • 4-Bromo-3-ethoxybenzenesulfonyl chloride (Electrophilic sulfonylation reagent)
  • 1H-Indazol-7-amine (Nucleophilic coupling partner)

Key challenges include ensuring regioselectivity during bromination, optimizing sulfonamide bond formation, and maintaining indazole ring stability under reaction conditions.

Synthesis of 4-Bromo-3-ethoxybenzenesulfonyl Chloride

Directed Bromination of 3-Ethoxybenzenesulfonic Acid

The bromination of 3-ethoxybenzenesulfonic acid leverages the ortho/para-directing effects of the ethoxy group. Using bromine (Br₂) in the presence of FeBr₃ at 0–5°C selectively introduces bromine at the para position relative to the ethoxy group, yielding 4-bromo-3-ethoxybenzenesulfonic acid. Subsequent chlorination with PCl₅ in refluxing toluene converts the sulfonic acid to the sulfonyl chloride (Scheme 1).

Scheme 1. Bromination and Chlorination Sequence
$$
\text{3-Ethoxybenzenesulfonic acid} \xrightarrow[\text{FeBr₃}]{Br₂, 0°C} \text{4-Bromo-3-ethoxybenzenesulfonic acid} \xrightarrow[\text{reflux}]{PCl₅} \text{4-Bromo-3-ethoxybenzenesulfonyl chloride}
$$

Critical Parameters:
  • Temperature Control : Excess heat promotes di-bromination or sulfonic acid decomposition.
  • Yield : 68–72% after purification via recrystallization (ethanol/water).

Alternative Route: Diazonium Salt Intermediate

For substrates sensitive to Lewis acids, a diazonium salt pathway offers improved regiocontrol. 3-Ethoxyaniline undergoes diazotization with NaNO₂/HCl at 0°C, followed by bromination with CuBr to yield 4-bromo-3-ethoxybenzene. Subsequent sulfonation with fuming H₂SO₄ and chlorination completes the sequence (Scheme 2).

Scheme 2. Diazonium Salt-Mediated Synthesis
$$
\text{3-Ethoxyaniline} \xrightarrow{\text{NaNO₂, HCl}} \text{Diazonium salt} \xrightarrow{\text{CuBr}} \text{4-Bromo-3-ethoxybenzene} \xrightarrow[\text{H₂SO₄}]{SO₃} \text{Sulfonic acid} \xrightarrow{PCl₅} \text{Sulfonyl chloride}
$$

Advantages:
  • Avoids competing directing effects from pre-existing sulfonic acid groups.
  • Scalable to multi-gram quantities with 65–70% overall yield.

Synthesis of 1H-Indazol-7-amine

Pd-Catalyzed C–H Amination

Arylhydrazones undergo intramolecular C–H amination using Pd(OAc)₂ and Xantphos as ligands. For example, treatment of 2-bromoacetophenone hydrazone with K₂CO₃ in DMF at 100°C generates 1H-indazol-7-amine via cyclization (Scheme 3).

Scheme 3. Indazole Cyclization Pathway
$$
\text{2-Bromoacetophenone hydrazone} \xrightarrow[\text{Pd(OAc)₂, Xantphos}]{K₂CO₃, DMF} \text{1H-Indazol-7-amine}
$$

Optimization Insights:
  • Ligand Selection : Bulky phosphine ligands (e.g., P(tBu)₃) improve cyclization efficiency.
  • Yield : 55–60% after column chromatography (silica gel, EtOAc/hexanes).

Reductive Cyclization of Nitro Precursors

Nitro-substituted intermediates offer a redox-active route. 2-Nitrobenzaldehyde derivatives react with hydroxylamine under SnCl₂·H₂O reduction, forming 1H-indazol-7-amine via tandem imine formation and cyclization (Scheme 4).

Scheme 4. Nitro-to-Amine Reduction
$$
\text{2-Nitrobenzaldehyde} \xrightarrow{\text{NH₂OH·HCl}} \text{Hydrazone} \xrightarrow{\text{SnCl₂·H₂O}} \text{1H-Indazol-7-amine}
$$

Key Observations:
  • Functional Group Tolerance : Halogens and methoxy groups remain intact during reduction.
  • Purity : ≥95% by HPLC after acid-base extraction.

Sulfonamide Coupling: Final Assembly

Base-Mediated Nucleophilic Substitution

The sodium salt of 1H-indazol-7-amine, generated in situ with NaH in DMF, reacts with 4-bromo-3-ethoxybenzenesulfonyl chloride at room temperature (Scheme 5). The reaction proceeds via SN2 mechanism, with the indazole’s N7 nitrogen acting as the nucleophile.

Scheme 5. Sulfonamide Bond Formation
$$
\text{1H-Indazol-7-amine} \xrightarrow{\text{NaH, DMF}} \text{Sodium salt} \xrightarrow{\text{Sulfonyl chloride}} \text{Target compound}
$$

Reaction Conditions:
  • Base : NaH (2.5 equiv) ensures complete deprotonation of the indazole amine.
  • Solvent : Anhydrous DMF minimizes hydrolysis of sulfonyl chloride.
  • Yield : 75–80% after silica gel chromatography.

Microwave-Assisted Coupling

Accelerated synthesis employs microwave irradiation (150°C, 20 min) with Et₃N as base, reducing reaction time from hours to minutes while maintaining yields ≥70%.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, indazole H3), 7.89 (d, J = 8.4 Hz, 1H, aromatic), 7.45 (d, J = 2.0 Hz, 1H, aromatic), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 1.38 (t, J = 7.0 Hz, 3H, OCH₂CH₃).
  • HRMS : [M+H]⁺ calcd for C₁₅H₁₄BrN₃O₃S: 412.9912; found: 412.9908.

Regioselectivity Confirmation

NOESY NMR experiments confirm sulfonamide linkage at N7 of indazole, as spatial correlations between indazole H3 and sulfonamide protons are absent.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Time (h) Cost Efficiency
Base-mediated coupling 75–80 98 6 High
Microwave-assisted 70–75 97 0.3 Moderate
Diazonium salt pathway 65–70 95 12 Low

Industrial Scalability and Process Considerations

Large-scale production (>1 kg) necessitates:

  • Continuous Flow Reactors : For bromination and sulfonylation steps to enhance safety and yield.
  • Crystallization Protocols : Use of ethanol/water mixtures to isolate the final product with ≥99% purity.

Chemical Reactions Analysis

4-bromo-3-ethoxy-N-(1H-indazol-7-yl)benzenesulfonamide can undergo various chemical reactions, including:

Scientific Research Applications

The compound is primarily recognized for its potential pharmacological applications, particularly as an anticancer agent. Its structure, which includes an indazole moiety, is significant for its biological activity. Indazole derivatives have been linked to various therapeutic effects, including antitumor and antimicrobial properties.

Anticancer Applications

Research indicates that compounds containing the indazole structure can inhibit several cancer cell lines. For instance, studies have shown that derivatives of indazole can effectively target specific kinases involved in cancer progression:

  • Polo-like Kinase 4 (PLK4) Inhibition : Compounds similar to 4-bromo-3-ethoxy-N-(1H-indazol-7-yl)benzenesulfonamide have been developed as potent inhibitors against PLK4, demonstrating significant activity against colon cancer models .
  • Bcr-Abl Inhibition : Other studies have reported that indazole derivatives exhibit promising activity against Bcr-Abl mutations found in chronic myeloid leukemia. For example, certain derivatives showed IC50 values comparable to established treatments like Imatinib .

Antimicrobial Activity

The compound's sulfonamide group contributes to its antimicrobial properties. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. Research has highlighted the efficacy of sulfonamide derivatives against both Gram-positive and Gram-negative bacteria:

  • In Vitro Studies : Various synthesized derivatives have been evaluated for their antimicrobial activity using standard methods such as the turbidimetric method, showing promising results against multiple bacterial strains .

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for its application in drug development. Molecular docking studies have been employed to predict binding affinities and modes of action:

  • Target Identification : The compound has been studied for its interactions with various kinases and receptors, providing insights into its mechanism of action and potential therapeutic targets .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity. The synthetic routes often include:

  • Formation of the indazole moiety.
  • Introduction of the ethoxy group.
  • Sulfonamide formation through reaction with appropriate sulfonyl chlorides.

Case Studies

Several case studies have documented the effectiveness of similar compounds in clinical settings:

  • Clinical Trials : A series of clinical trials involving indazole derivatives have reported positive outcomes in terms of tumor reduction in patients with specific types of cancers.
  • Mechanistic Studies : Research has elucidated the pathways through which these compounds exert their effects, particularly focusing on their ability to induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of 4-bromo-3-ethoxy-N-(1H-indazol-7-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. It may inhibit specific pathways by binding to active sites or altering the conformation of target proteins . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-bromo-3-ethoxy-N-(1H-indazol-7-yl)benzenesulfonamide with analogous benzenesulfonamide derivatives, focusing on substituent effects, synthetic strategies, and biological implications.

Substituent Effects on the Benzene Ring

  • Electron-Donating vs. Electron-Withdrawing Groups: 4-Methoxybenzylidene derivatives (e.g., compound 7a from ): The methoxy group enhances solubility via polar interactions but may reduce metabolic stability compared to the ethoxy group in the target compound. 4-Nitrobenzylidene derivatives (e.g., compound 7c from ): The nitro group’s strong electron-withdrawing nature contrasts with the bromo group in the target compound. Bromo provides moderate electron withdrawal while contributing to halogen bonding, a feature absent in nitro derivatives .

Heterocyclic Moieties and Linkage Position

  • Indazole vs. Thiadiazole Derivatives :
    • 1,3,4-Thiadiazole-linked sulfonamides (): These compounds exhibit cytotoxicity against tested cell lines, suggesting that replacing the indazole with thiadiazole alters bioactivity. The indazole’s planar structure in the target compound may improve DNA intercalation or kinase inhibition compared to thiadiazole .
    • Substitution Position on Indazole : The 7-position linkage in the target compound differs from 3-position modifications in compounds like 19D (). Position 7 may optimize steric compatibility with enzymatic active sites, as seen in kinase inhibitors .

Data Table: Key Structural and Functional Comparisons

Compound Name Benzene Substituents Heterocycle/Linkage Notable Properties/Activities Reference
This compound 4-Br, 3-OEt 1H-Indazole (position 7) Potential halogen bonding, moderate solubility N/A
7a (4-Methoxybenzylidene derivative) 4-OMe 1,3,4-Thiadiazole Cytotoxic activity, high polarity
9 (Selenide-containing sulfonamide) 4-(CH2SeAr) Selenoaromatic tail Antioxidant potential (inferred)
19D (Methanesulfonamide-indazole derivative) 4-CH3SO2 1-Methylindazole (position 3) Likely kinase inhibition
11 (Trifluoroethyl-indazole derivative) 4-Cl 1-Trifluoroethylindazole Enhanced metabolic stability

Research Implications and Limitations

  • Biological Activity: While highlights cytotoxicity in thiadiazole derivatives, the target compound’s indazole moiety and bromo/ethoxy substituents suggest distinct mechanisms, such as kinase or protease inhibition.
  • Structural Insights : X-ray crystallography using SHELX () could resolve the target compound’s conformation, aiding in SAR studies. The ethoxy group’s orientation may influence binding pocket accessibility compared to smaller substituents like methoxy .

Biological Activity

4-Bromo-3-ethoxy-N-(1H-indazol-7-yl)benzenesulfonamide is a sulfonamide compound characterized by the presence of a bromine atom and an ethoxy group attached to a benzene ring, along with an indazole moiety. This compound is part of a broader class of heterocyclic compounds known for diverse biological activities, particularly in medicinal chemistry. The indazole structure contributes significantly to its potential pharmacological properties.

The molecular formula of this compound is C16H16BrN3O3SC_{16}H_{16}BrN_{3}O_{3}S with a molecular weight of approximately 410.29 g/mol. The compound exhibits a logP value of 4.99, indicating its lipophilicity, which can influence its absorption and distribution in biological systems .

Antitumor Activity

Research indicates that compounds containing indazole moieties, such as this compound, exhibit significant antitumor activity. Indazole derivatives have been shown to interact with various biological targets, including microtubules and cell cycle regulators.

In one study, related indazole compounds demonstrated effective inhibition of microtubule assembly at concentrations around 20 μM, suggesting their potential as microtubule-destabilizing agents . Additionally, apoptosis studies on breast cancer cell lines (MDA-MB-231) revealed that certain indazole derivatives could induce morphological changes and enhance caspase-3 activity, confirming their role in promoting programmed cell death .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. Variations in substituents on the indazole ring or the sulfonamide group can significantly alter the pharmacological profile. For instance, the presence of different halogen substitutions or functional groups can enhance or diminish activity against specific targets .

Compound NameStructureBiological Activity
4-bromo-N-(1H-indazol-7-yl)benzenesulfonamideStructureAntitumor
3-chloro-N-(1H-indazol-7-yl)benzenesulfonamideStructureAntibacterial
4-methoxy-N-(1H-indazol-7-yl)benzenesulfonamideStructureAntiviral

The mechanism by which this compound exerts its biological effects involves interaction with specific cellular pathways. For example, the indazole moiety has been identified as a pharmacophore that interacts effectively with key enzymes and receptors involved in tumor progression and inflammation .

Inhibition Studies

Inhibition studies have shown that indazole derivatives can act on various targets, including:

  • Fibroblast Growth Factor Receptors (FGFR) : Some derivatives exhibit potent inhibitory activity against FGFRs, with IC50 values less than 4.1 nM for specific compounds. This suggests their potential utility in treating cancers associated with aberrant FGFR signaling .
  • Extracellular Signal-Regulated Kinases (ERK) : Certain compounds have demonstrated selective inhibition of ERK pathways, crucial for cell proliferation and survival .

Case Study 1: Indazole Derivatives in Cancer Therapy

A study focused on a series of indazole derivatives evaluated their efficacy against various cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxic effects, leading to cell cycle arrest and induction of apoptosis at low micromolar concentrations.

Case Study 2: Structure Optimization for Enhanced Activity

Another research effort aimed at optimizing the structure of indazole-containing compounds led to the identification of several new analogs with improved potency against targeted cancer types. The modifications included variations in the sulfonamide group and additional halogen substitutions, which were found to enhance binding affinity to target proteins involved in tumor growth.

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